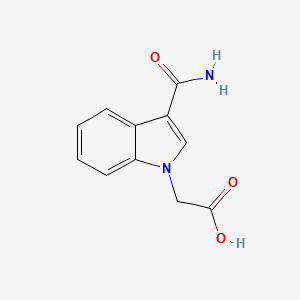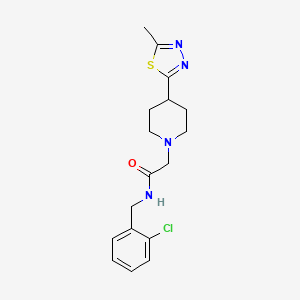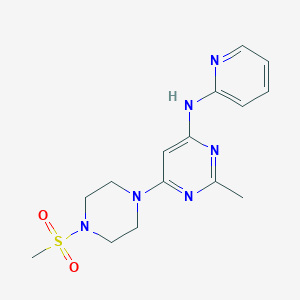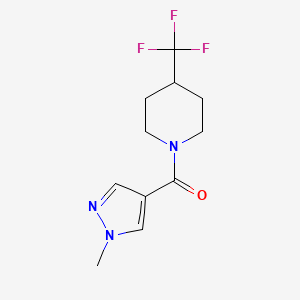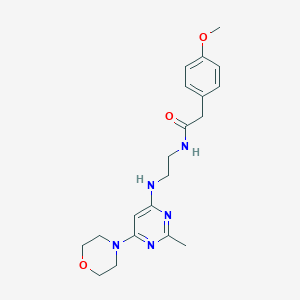
2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on the synthesis of novel compounds derived from chemical structures similar to 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide. These efforts aim to explore their potential as therapeutic agents due to their unique chemical properties and biological activities. For example, a study discusses the synthesis of novel derivatives with potential as anti-inflammatory and analgesic agents, highlighting the chemical versatility and potential therapeutic applications of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Reactivity and Structure Analysis
Another facet of research delves into understanding the chemical reactivity and structural orientations of amide derivatives, which are closely related to the compound . Investigations into how these molecules interact with other compounds, their geometric arrangements, and their implications for further chemical synthesis are key areas of interest. For instance, the spatial orientations of amide derivatives on anion coordination have been examined to understand their structural properties and potential for forming complex structures (Kalita & Baruah, 2010).
Pharmacological Applications
Research also extends to the pharmacological evaluation of compounds structurally similar to 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide. These studies aim to identify potential therapeutic benefits, such as analgesic, anti-inflammatory, and antimicrobial effects. For example, certain derivatives have been evaluated for their protein tyrosine phosphatase 1B inhibitory activity, showing promise as antidiabetic agents (Saxena et al., 2009).
Antimicrobial Activity
The antimicrobial potential of synthesized compounds bearing similarity to the mentioned chemical structure is another significant area of research. These studies explore the effectiveness of new compounds against various bacterial and fungal strains, contributing to the search for novel antimicrobial agents. For instance, the antimicrobial activity of synthesized pyrimidine-triazole derivatives has been investigated, highlighting their potential in combating microbial resistance (Majithiya & Bheshdadia, 2022).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-15-23-18(14-19(24-15)25-9-11-28-12-10-25)21-7-8-22-20(26)13-16-3-5-17(27-2)6-4-16/h3-6,14H,7-13H2,1-2H3,(H,22,26)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCQPBLPZHHSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



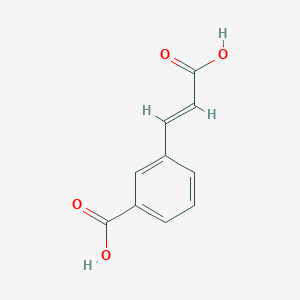
![N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2774642.png)
![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)

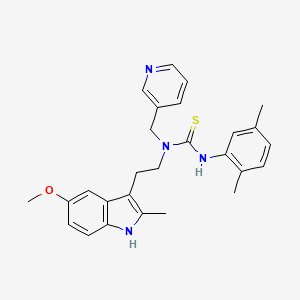
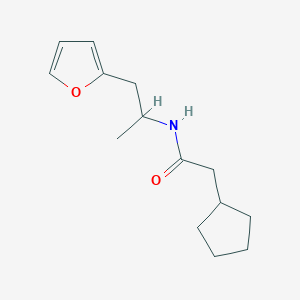
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)
